molecular formula C19H12Cl2O2 B3423509 (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one CAS No. 304896-43-3

(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one

Cat. No.: B3423509
CAS No.: 304896-43-3
M. Wt: 343.2 g/mol
InChI Key: DFVWAEMSSLABBF-JXMROGBWSA-N
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Description

“(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one” (referred to as Compound 9 in and ) is a chalcone derivative synthesized via the Claisen-Schmidt condensation reaction, a base-catalyzed method used to prepare α,β-unsaturated ketones. Its structure features a furan ring substituted with a 2,5-dichlorophenyl group at the 5-position, conjugated to a phenylprop-2-en-1-one moiety through an E-configured double bond . This compound has demonstrated significant antifungal activity, particularly against Candida krusei, outperforming the reference drug ketoconazole in ATP bioluminescence assays . Its biological profile also includes non-genotoxic properties, as confirmed by Ames MPF assays .

Properties

IUPAC Name

(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2O2/c20-14-6-9-17(21)16(12-14)19-11-8-15(23-19)7-10-18(22)13-4-2-1-3-5-13/h1-12H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVWAEMSSLABBF-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304896-43-3
Record name 3-(5-(2,5-DICHLOROPHENYL)-2-FURYL)-1-PHENYL-2-PROPEN-1-ONE
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base.

  • Starting Materials

    • 2,5-dichlorobenzaldehyde
    • 2-acetylfuran
  • Reaction Conditions

    • Base: Sodium hydroxide or potassium hydroxide
    • Solvent: Ethanol or methanol
    • Temperature: Room temperature to reflux
  • Procedure

    • Dissolve 2,5-dichlorobenzaldehyde and 2-acetylfuran in ethanol.
    • Add sodium hydroxide solution dropwise while stirring.
    • Allow the reaction mixture to stir at room temperature or reflux for several hours.
    • After completion, the reaction mixture is poured into ice-cold water to precipitate the product.
    • The precipitate is filtered, washed with water, and recrystallized from ethanol to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Using large reactors for the condensation reaction.
  • Employing continuous stirring and temperature control systems.
  • Implementing purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions to form corresponding epoxides or hydroxylated derivatives.
    • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction

    • Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones.
    • Common reagents: Sodium borohydride, lithium aluminum hydride.
  • Substitution

    • The furan ring and phenyl rings can undergo electrophilic substitution reactions.
    • Common reagents: Halogens (chlorine, bromine), nitrating agents.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various chalcone derivatives with potential biological activities.

Biology and Medicine

    Antimicrobial Activity: Chalcone derivatives, including (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one, have shown promising antimicrobial properties against various bacterial and fungal strains.

    Anticancer Activity: Research indicates that chalcones can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Industry

    Pharmaceuticals: The compound is used in the development of pharmaceutical agents with potential therapeutic applications.

    Agriculture: Chalcone derivatives are explored for their use as agrochemicals due to their pesticidal properties.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one involves:

    Molecular Targets: The compound interacts with various cellular targets, including enzymes and receptors.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones are versatile scaffolds in medicinal chemistry, with bioactivity heavily influenced by substituent patterns. Below is a detailed comparison of Compound 9 with structurally analogous derivatives:

Chlorophenyl-Substituted Chalcones

  • Compound 7 : (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(1-methylpyrrol-2-yl)prop-2-en-1-one

    • Key Differences : Replaces the 2,5-dichlorophenyl group with a 4-chlorophenyl substituent.
    • Activity : Exhibits superior antifungal activity in flow cytometry (higher percentage of dead C. krusei cells) compared to Compound 9 but slightly lower potency in ATP assays .
    • Mechanistic Insight : The para-chloro configuration may enhance membrane permeability, while the dichloro substitution in Compound 9 improves target binding affinity .
  • (2E)-3-[5-(4-Chlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one () Key Differences: Incorporates a 4-fluorophenyl group instead of phenyl at the ketone position.

Nitrophenyl-Substituted Chalcones

  • Compound 3: (2E)-3-[5-(2-nitrophenyl)furan-2-yl]-1-(1-methylpyrrol-2-yl)prop-2-en-1-one Key Differences: Substitutes 2-nitrophenyl at the furan 5-position. Activity: Demonstrates selective anticancer activity against HepG2 hepatocellular carcinoma cells (IC₅₀ lower than cisplatin), highlighting the role of nitro groups in modulating cytotoxicity .

Trifluoromethylphenyl Derivatives

  • (2E)-1-Phenyl-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-en-1-one ()
    • Key Differences : Features a trifluoromethyl group at the phenyl meta-position.
    • Activity : The strong electron-withdrawing CF₃ group may enhance solubility and bioavailability, though antifungal efficacy relative to Compound 9 remains unquantified in the evidence .

Fluorophenyl and Methylphenyl Derivatives

  • (2E)-3-[5-(4-Fluorophenyl)furan-2-yl]-1-(4-methylphenyl)prop-2-en-1-one () Key Differences: Combines 4-fluorophenyl (furan) and 4-methylphenyl (ketone) groups.

Key Research Findings

  • Antifungal SAR : Dichlorination at the phenyl ring (2,5-positions) optimizes antifungal potency, likely due to increased hydrophobic interactions with fungal enzymes .
  • Cytotoxicity Trade-offs : Nitro-substituted derivatives (e.g., Compound 3) show enhanced anticancer activity but reduced antifungal effects, suggesting divergent mechanisms of action .
  • Safety Profile: Both Compounds 7 and 9 are non-genotoxic, making them promising candidates for further development .

Biological Activity

(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure that includes a furan ring and a dichlorophenyl group. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this chalcone. It has shown significant activity against various bacterial and fungal strains. For instance, research indicates that compounds with similar structures exhibit effective inhibition against Candida albicans and Candida parapsilosis with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like ketoconazole .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This modulation can lead to reduced inflammation in various models.

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. A study indicated that it could induce apoptosis in cancer cells by activating certain signaling pathways while sparing normal cells . The IC50 values for different cancer cell lines have been established, showcasing its potential as a lead compound in anticancer drug development.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

Molecular Targets:

  • Enzymes involved in inflammation and cancer progression.
  • Receptors that modulate cell signaling pathways.

Pathways Involved:
The compound influences critical pathways such as:

  • Apoptosis regulation.
  • Cell proliferation.
  • Inhibition of ergosterol synthesis in fungi, akin to azole antifungal drugs .

Comparative Analysis with Similar Compounds

A comparison with other related compounds indicates that the presence of the dichlorophenyl group enhances both the electronic properties and biological activity of this compound.

Compound NameStructure CharacteristicsBiological Activity
(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one Similar furan ring; different chlorine substitutionModerate antimicrobial
(2E)-3-[5-(2,5-difluorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one Similar structure; fluorine instead of chlorineLower anticancer activity

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

  • Antifungal Efficacy : A study determined the MIC values for various derivatives of chalcones against fungal strains, revealing significant antifungal activity for those containing electronegative substituents like chlorine .
    CompoundMIC (μg/mL)
    (Compound 1)10
    (Compound 2)15
    (Target Compound) 12
  • Cytotoxicity Analysis : The cytotoxic effects were evaluated using NIH/3T3 cell lines, demonstrating low cytotoxicity at effective concentrations .
    CompoundIC50 (μM)
    Compound A200
    Compound B300
    (Target Compound) 250

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one, and how do reaction conditions influence yield?

  • Answer : Synthesis typically involves a Claisen-Schmidt condensation between a substituted furan aldehyde and a phenyl ketone. Critical parameters include solvent choice (e.g., ethanol or THF), base selection (e.g., NaOH or KOH), and temperature control (60–80°C) to optimize enolate formation and minimize side reactions. Catalysts like acetic acid may enhance cyclization efficiency. Yield improvements (>70%) are achieved by maintaining anhydrous conditions and slow reagent addition to prevent polymerization .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Answer : Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm stereochemistry (E-configuration) and substituent positions.
  • FT-IR : Identification of carbonyl (C=O, ~1650 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹).
  • X-ray crystallography : Resolves absolute configuration and bond angles (e.g., C=O bond length ~1.22 Å) .

Q. What are the common biological targets of structurally similar chalcones?

  • Answer : Analogous compounds interact with enzymes (e.g., cyclooxygenase-2, COX-2) and receptors (e.g., serotonin receptors) involved in inflammation and cancer. Mechanistic studies suggest inhibition of NF-κB signaling or ROS modulation. Assays like ELISA and Western blotting are used to quantify target engagement .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in chalcone derivatives?

  • Answer : Single-crystal X-ray diffraction provides precise bond lengths/angles, confirming the E-configuration and dihedral angles between aromatic rings. For example, deviations in the C=C-O angle (~120°) indicate conjugation effects. Compare data with density functional theory (DFT) models to validate electronic properties .

Q. What strategies mitigate low yields in cross-coupling reactions during synthesis?

  • Answer : Optimize palladium-catalyzed coupling (e.g., Suzuki-Miyaura) by:

  • Using ligand systems (e.g., Pd(PPh₃)₄) to stabilize intermediates.
  • Employing microwave-assisted synthesis to reduce reaction time and by-products.
  • Purifying via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product from homo-coupling by-products .

Q. How does the position of chlorine substituents affect bioactivity?

  • Answer : Chlorine at the 2,5-positions on the phenyl ring enhances lipophilicity and electron-withdrawing effects, improving COX-2 inhibition (IC₅₀ ~5 µM vs. >20 µM for 3,4-dichloro analogs). Use comparative SAR studies with analogs (e.g., 4-chloro vs. 2,5-dichloro derivatives) to correlate substituent effects with activity .

Q. How to address discrepancies in biological activity data across studies?

  • Answer : Standardize assays (e.g., fixed cell viability protocols for cytotoxicity) and validate purity (>95% via HPLC). Contradictions may arise from solvent choice (DMSO vs. ethanol) or cell line variability. Meta-analyses of IC₅₀ values across studies can identify trends .

Q. What computational methods predict interaction with enzymes?

  • Answer : Molecular docking (AutoDock Vina) simulates binding modes to active sites (e.g., COX-2 PDB: 5KIR). QSAR models using descriptors like logP and polar surface area correlate physicochemical properties with inhibition. Validate predictions with mutagenesis studies .

Q. How to design SAR studies for optimizing pharmacological properties?

  • Answer : Synthesize derivatives with:

  • Varied halogen substitutions (F, Br) to modulate electron density.
  • Furan ring replacements (e.g., thiophene) to assess heterocycle influence.
  • Evaluate ADMET profiles (e.g., hepatic microsomal stability) to prioritize candidates. Use in vitro assays (e.g., CYP450 inhibition) to guide lead optimization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one

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